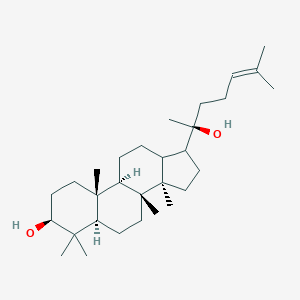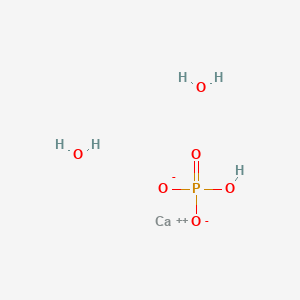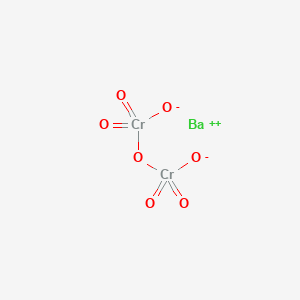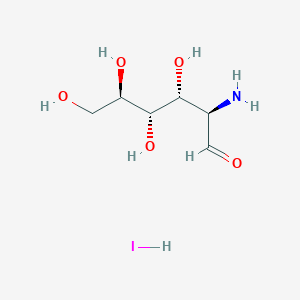![molecular formula C14H17NO4 B084779 1-[(ベンジルオキシ)カルボニル]ピペリジン-4-カルボン酸 CAS No. 10314-98-4](/img/structure/B84779.png)
1-[(ベンジルオキシ)カルボニル]ピペリジン-4-カルボン酸
概要
説明
Synthesis Analysis
The synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid derivatives and related compounds involves various strategies, including N hydrocarbylation, chloridization, cyclic addition, and hydrolysis processes. These methods have been optimized to improve yields and simplify operational steps. For example, a new synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, demonstrated a yield increase of more than 10% compared to previous literature, highlighting advancements in synthesis techniques (L. Chun, 2000).
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been elucidated through crystallography, showing their crystallization in specific space groups and detailing unit-cell parameters. Such structural analyses provide insights into the molecular geometry, conformation, and stereochemistry of these compounds, which are crucial for understanding their chemical behavior and reactivity (P. Sudhakar et al., 2005).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, contributing to their versatility in synthetic applications. For instance, the synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors showcase the chemical functionality and potential pharmaceutical relevance of these compounds (F. Picard et al., 2000).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, play a significant role in the application and handling of these compounds. Studies on compounds like 4-piperidinecarboxylic acid hydrochloride reveal detailed crystallographic data, including the piperidine ring's conformation and the molecular interactions within crystals (M. Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are fundamental for the practical use of these compounds in synthesis and drug development. Investigations into the synthesis, reactivity, and evaluation of derivatives highlight the chemical versatility and potential applications of piperidine-based compounds (Samir Ibenmoussa et al., 1998).
科学的研究の応用
医薬品化合物の合成
この化合物は、様々な医薬品剤の合成における重要な中間体です。その構造は、潜在的な治療効果を持つ化合物の形成において極めて重要です。 例えば、それはドネペジルの合成に使用されており、これはアルツハイマー病の管理のために一般的に処方される薬剤です .
PET リガンドの開発
この化合物中のベンジルオキシカルボニル基は、陽電子放出断層撮影(PET)リガンドの開発に役立ちます。 これらのリガンドは、特に腫瘍の進行と治療への反応を追跡するための腫瘍学における、画像化と診断のために不可欠です .
選択的受容体拮抗薬の生成
研究者は、この化合物を用いて、様々な受容体に対する選択的拮抗薬を開発しています。 例えば、それは選択的α1受容体拮抗薬の生成における反応物として役立ち、これは高血圧や良性前立腺肥大などの状態の治療において影響を与えます .
アリル化反応
有機化学では、1-[(ベンジルオキシ)カルボニル]ピペリジン-4-カルボン酸は、立体特異的なアリル化反応に使用されます。 これらの反応は、炭素-炭素結合を構築する上で基本的なものであり、高い立体制御で複雑な分子を形成することにつながります .
グリニャール試薬との反応
この化合物は、グリニャール試薬との反応にも用いられます。 これらの反応は、広範囲の有機化合物の合成における基盤である、炭素-ヘテロ原子結合を形成するために不可欠です .
フルオロ脱窒素反応およびニトロ脱ハロゲン化反応
それは、フルオロ脱窒素反応とニトロ脱ハロゲン化反応において役割を果たします。これらは、有機分子にフッ素原子を導入するために使用される化学プロセスです。 これは、特にフルオロ医薬品の合成において重要であり、これは医薬品化学の分野で注目を集めています .
抗生物質開発のためのカテプシンB阻害
この化合物は、抗生物質ニトロキソリン誘導体の合成における反応物です。 これらの誘導体は、カテプシンBを阻害する可能性について研究されています。カテプシンBは、癌や炎症性疾患など、様々な病理学的プロセスに関与する酵素です .
心臓血管疾患療法
最後に、それはRhoA阻害剤の合成に使用されます。 これらの阻害剤は、心臓血管疾患療法における潜在的な応用について研究されており、心臓関連の病気を治療するための新しいアプローチを提供しています .
Safety and Hazards
作用機序
Target of Action
This compound is often used as a building block in the synthesis of various pharmaceuticals , suggesting that its targets may vary depending on the final product.
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, including orally bioavailable p2y12 antagonists for inhibition of platelet aggregation . Therefore, it may indirectly influence biochemical pathways related to platelet aggregation.
Pharmacokinetics
Its physical properties such as molecular weight (26329 g/mol) and LogP (166) suggest that it may have reasonable bioavailability .
特性
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPNQRAHXRPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10314-98-4 | |
| Record name | 1-Carbobenzoxy-4-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)









